molecular formula C22H20N2 B13116169 3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole CAS No. 872682-05-8

3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole

Cat. No.: B13116169
CAS No.: 872682-05-8
M. Wt: 312.4 g/mol
InChI Key: XQTHKANSYFJSKB-UHFFFAOYSA-N
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Description

2-(3-Methylbenzyl)-3-(p-tolyl)-2H-indazole is a complex organic compound featuring a benzyl group substituted with a methyl group at the 3-position and a tolyl group at the 3-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzyl)-3-(p-tolyl)-2H-indazole typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzyl chloride with p-tolylhydrazine under basic conditions to form the intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the indazole ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Methylbenzyl)-3-(p-tolyl)-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbenzyl)-3-phenyl-2H-indazole
  • 2-(3-Methylbenzyl)-3-(m-tolyl)-2H-indazole
  • 2-(3-Methylbenzyl)-3-(o-tolyl)-2H-indazole

Uniqueness

2-(3-Methylbenzyl)-3-(p-tolyl)-2H-indazole is unique due to the specific positioning of the methyl and tolyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

872682-05-8

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-[(3-methylphenyl)methyl]indazole

InChI

InChI=1S/C22H20N2/c1-16-10-12-19(13-11-16)22-20-8-3-4-9-21(20)23-24(22)15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3

InChI Key

XQTHKANSYFJSKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC(=C4)C

Origin of Product

United States

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